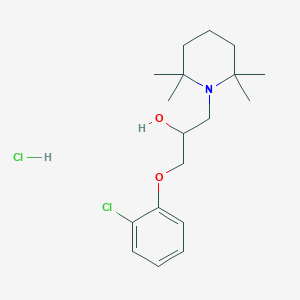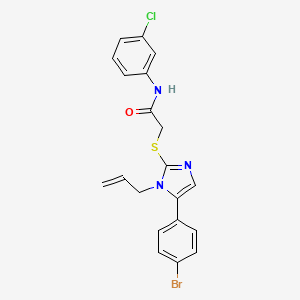
N-(2-(thiophen-3-yl)benzyl)quinoxaline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(thiophen-3-yl)benzyl)quinoxaline-2-carboxamide, also known as TQX, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. TQX belongs to the class of quinoxaline derivatives, which have been widely studied for their biological activities, including antimicrobial, anticancer, and antiviral properties.
Scientific Research Applications
Chemical Synthesis and Reactivity
N-(2-(thiophen-3-yl)benzyl)quinoxaline-2-carboxamide is a compound that belongs to a class of molecules with potential for various applications in scientific research, particularly in the synthesis of complex molecules. The condensation of quinolin-5-amine with thiophene-2-carbonyl chloride, leading to N-(quinolin-5-yl)thiophene-2-carboxamide, showcases the reactivity of similar compounds. This process, followed by treatment with diphosphorus pentasulfide to afford corresponding thioamide, which upon oxidation yields complex quinoxaline derivatives, illustrates the foundational steps for synthesizing related compounds (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Antimicrobial Activity
Quinoxaline derivatives, including those similar to this compound, have been studied for their antimicrobial properties. The study of quinoxaline N,N-dioxide and some derivatives revealed significant antimicrobial activity against various bacterial and yeast strains. This suggests potential applications in developing new antimicrobial agents (Vieira et al., 2014).
Electrochemical Properties
Investigating the electrochemical properties of quinoxaline derivatives can lead to applications in sensing and materials science. A study focusing on the redox behavior of a quinoxaline carboxylic acid derivative at a glassy carbon electrode across various pH levels provides insights into the electrochemistry of related compounds. Understanding these properties can facilitate the development of electrochemical sensors or materials with specific redox characteristics (Shah et al., 2014).
Polymer Synthesis
Compounds with a quinoxaline moiety, such as this compound, can serve as building blocks in polymer synthesis. The incorporation of quinoxaline units into polymers can alter their physical, chemical, and optical properties, making them suitable for various applications, including electronics, photonics, and biomedicine (Patil et al., 2011).
Mechanism of Action
Quinoxaline derivatives
have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They have been used against many targets, receptors, or microorganisms .
Thiophene derivatives
are also a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
properties
IUPAC Name |
N-[(2-thiophen-3-ylphenyl)methyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c24-20(19-12-21-17-7-3-4-8-18(17)23-19)22-11-14-5-1-2-6-16(14)15-9-10-25-13-15/h1-10,12-13H,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZOGFOZUZAPTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=NC3=CC=CC=C3N=C2)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2717065.png)

![N-(4-chlorophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2717067.png)

![Methyl 4-methyl-2-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B2717073.png)

![N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide](/img/structure/B2717075.png)

![N-[(5-Cyano-1-methylpyrrol-3-yl)methyl]-N-[(1-hydroxycycloheptyl)methyl]prop-2-enamide](/img/structure/B2717078.png)



